molecular formula C12H11F3O4 B589862 2,3,4-Trifluoro-5-methoxy-β-oxo-benzenepropanoic Acid Ethyl Ester CAS No. 1329835-70-2

2,3,4-Trifluoro-5-methoxy-β-oxo-benzenepropanoic Acid Ethyl Ester

Cat. No.: B589862
CAS No.: 1329835-70-2
M. Wt: 276.211
InChI Key: JUIQNTVXPVAOBN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trifluoro-5-methoxy-β-oxo-benzenepropanoic Acid Ethyl Ester typically involves the esterification of the corresponding acid. The reaction conditions often include the use of an acid catalyst and an alcohol, such as ethanol, under reflux conditions . The process may also involve the use of protective groups to ensure the selective formation of the desired ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluoro-5-methoxy-β-oxo-benzenepropanoic Acid Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,3,4-Trifluoro-5-methoxy-β-oxo-benzenepropanoic Acid Ethyl Ester is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2,3,4-Trifluoro-5-methoxy-β-oxo-benzenepropanoic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with its targets . The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoic Acid Ethyl Ester
  • 2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-cyclopropylaminoacrylic Acid Ethyl Ester

Uniqueness

2,3,4-Trifluoro-5-methoxy-β-oxo-benzenepropanoic Acid Ethyl Ester is unique due to its specific trifluoromethoxy substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in research applications where such properties are advantageous .

Properties

CAS No.

1329835-70-2

Molecular Formula

C12H11F3O4

Molecular Weight

276.211

IUPAC Name

ethyl 3-oxo-3-(2,3,4-trifluoro-5-methoxyphenyl)propanoate

InChI

InChI=1S/C12H11F3O4/c1-3-19-9(17)5-7(16)6-4-8(18-2)11(14)12(15)10(6)13/h4H,3,5H2,1-2H3

InChI Key

JUIQNTVXPVAOBN-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)F)F)OC

Synonyms

Ethyl (5-Methoxy-2,3,4-trifluorobenzoyl)acetate; 

Origin of Product

United States

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